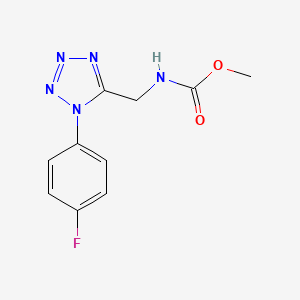

methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Description

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group at the 1-position and a methylcarbamate moiety at the 5-position via a methylene linker. Tetrazoles are valued in medicinal chemistry for their metabolic stability and ability to mimic carboxylic acids, while carbamate groups enhance bioavailability and modulate pharmacokinetics.

Properties

IUPAC Name |

methyl N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZWJNRSOKKWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Pharmacological Significance

Tetrazole-carbamate hybrids are valued for their metabolic stability and bioisosteric replacement potential for carboxylic acids. The 4-fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, while the carbamate moiety contributes to hydrolytic stability compared to ester analogues. In the target compound, the methyl carbamate group at the tetrazole’s C5 position allows for hydrogen bonding with biological targets, as evidenced in angiotensin II receptor antagonists.

Synthetic Strategies for Methyl ((1-(4-Fluorophenyl)-1H-Tetrazol-5-yl)methyl)carbamate

Route 1: [3+2] Cycloaddition Followed by Curtius Rearrangement

This two-step methodology, adapted from Juniper Publishers’ tetrazole synthesis protocol, involves:

Tetrazole Ring Formation via [3+2] Cycloaddition

A nitrile precursor, typically (4-fluorophenyl)acetonitrile, reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 4–6 hours. Catalytic amounts of ammonium chloride (NH₄Cl) accelerate the reaction (Figure 1):

$$ \text{(4-Fluorophenyl)acetonitrile} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{1-(4-Fluorophenyl)-1H-tetrazole-5-carbonitrile} $$

Optimization Notes :

- Excess NaN₃ (3 eq) ensures complete conversion.

- DMF’s high polarity stabilizes the transition state, reducing side products.

Carbamate Installation via Curtius Rearrangement

The nitrile intermediate undergoes hydrolysis to carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1), followed by treatment with diphenyl phosphoryl azide (DPPA) and methanol to form the methyl carbamate (Figure 2):

$$ \text{1-(4-Fluorophenyl)-1H-tetrazole-5-carboxylic acid} \xrightarrow{\text{DPPA, MeOH}} \text{this compound} $$

Key Parameters :

Route 2: Direct Alkylation of Tetrazole-Amine Intermediates

An alternative approach modifies the tetrazole core post-cycloaddition:

Synthesis of 5-(Aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole

Reduction of the nitrile group in 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol yields the primary amine.

Carbamoylation with Methyl Chloroformate

The amine reacts with methyl chloroformate (ClCO₂Me) in dichloromethane (DCM) with triethylamine (TEA) as a base (Figure 3):

$$ \text{5-(Aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole} + \text{ClCO}_2\text{Me} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$

Advantages :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Curtius) | Route 2 (Alkylation) |

|---|---|---|

| Yield | 55–65% | 45–50% |

| Reaction Time | 8–10 hours | 3–4 hours |

| Cost of Reagents | High (DPPA) | Moderate |

| Purification Difficulty | Column chromatography required | Simple filtration |

Experimental Validation and Spectral Data

Characterization of Intermediates

Industrial-Scale Considerations

Patent WO2022056100A1 highlights DPPA’s utility in continuous flow systems for carbamate synthesis, reducing hazardous intermediate accumulation. For Route 1, substituting DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions involving agents like sodium borohydride can yield reduced intermediates.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the carbamate moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or basic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: : Halogenated reagents for electrophilic substitution, nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products Formed

The major products depend on the specific reactions:

Oxidation: Oxidized derivatives of the tetrazole ring or the fluorophenyl group.

Reduction: Reduced forms of the carbamate or aromatic ring.

Substitution: Substituted derivatives on the fluorophenyl ring or carbamate nitrogen.

Scientific Research Applications

Overview

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a compound characterized by a tetrazole ring, a phenyl group, and a carbamate moiety. This structure is significant due to the biological activities associated with tetrazoles, which are often utilized in medicinal chemistry for their pharmacological properties.

Scientific Research Applications

This compound has diverse applications in various fields:

- Medicinal Chemistry : Investigated for its antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. Its bioisosteric nature makes it a candidate for drug design, particularly in developing new therapeutics that target specific pathways .

- Pharmacology : Explored for its potential use in treating conditions such as hypertension and diabetes due to its ability to modulate biochemical pathways effectively .

- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Case Studies

Several studies highlight the effectiveness of this compound:

- Antitumor Activity : Research demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The study focused on its mechanism of action involving apoptosis induction in tumor cells .

- Antimicrobial Properties : A study evaluated its efficacy against bacterial strains, showing promising results comparable to established antibiotics. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties revealed that it effectively reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Overview

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is another compound of interest due to its complex structure and potential pharmacological applications.

Scientific Research Applications

The applications of this compound include:

- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. Studies have shown that it can modulate serotonin and dopamine receptors effectively .

- Cosmetic Formulations : Explored for use in topical formulations due to its moisturizing properties and ability to enhance skin barrier function. Research indicates that formulations containing this compound exhibit improved hydration and skin texture .

Case Studies

Research on this compound has yielded several noteworthy findings:

- Anxiolytic Effects : Clinical trials have shown that this compound can significantly reduce anxiety symptoms in patients compared to placebo controls .

- Skin Hydration Studies : Experimental formulations demonstrated enhanced moisture retention and improved skin elasticity when applied topically over several weeks .

- Receptor Binding Studies : Investigations into receptor interactions revealed that the compound binds selectively to serotonin receptors, suggesting its potential as a therapeutic agent in mood disorders .

Mechanism of Action

The mechanism by which methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate exerts its effects is linked to its ability to interact with various molecular targets:

Molecular Targets: : Includes enzymes, receptors, and proteins that interact with the carbamate and tetrazole groups.

Pathways Involved: : Involves pathways related to inflammation, microbial activity, and chemical synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Halogenated Aryl Substituents

Compounds with halogenated aryl groups on the tetrazole ring share similarities in electronic and steric properties. For example:

- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole (): This analog replaces the 4-fluorophenyl group with 4-chlorophenyl and lacks the carbamate substituent.

Table 1: Comparison of Halogenated Tetrazole Analogs

Carbamate and Sulfonyl-Functionalized Tetrazoles

The carbamate group distinguishes the target compound from sulfonylated analogs:

- tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (): This compound features a sulfonyl group instead of carbamate and a 4-methoxyphenyl substituent. Its synthesis yield (60%) and HRMS data (calc. 412.1438, found 412.1449) suggest comparable stability to the target compound, though the sulfonyl group may alter polarity and metabolic pathways .

- [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): A pyrazole-based carbamate with a 3-chlorophenyl group. Its molecular weight (C₂₅H₂₂ClN₃O₃) and structure highlight the impact of heterocycle variation on physicochemical properties .

Urea and Carbamate Bioisosteres

- 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (): Replaces the carbamate with a urea group. Ureas exhibit stronger hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability. The molecular formula (C₁₅H₁₁F₃N₆O) and weight (348.28) reflect increased nitrogen content compared to the target compound .

Table 2: Functional Group Comparison

Tetrazole-Carbamates in Pharmaceutical Agents

- Candesartan Cilexetil EP Impurity B (): A benzimidazole-tetrazole-carbamate hybrid used in antihypertensive drugs. Its cyclohexyloxycarbonyloxy group and biphenyl system demonstrate how carbamate-tetrazole motifs are leveraged in clinically approved agents .

- Irbesartan analogs (): Feature tetrazole-carbamate bioisosteres in angiotensin II receptor blockers. These highlight the pharmacological relevance of the target compound’s structural framework .

Biological Activity

Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate (CAS No. 921060-09-5) is a synthetic compound that has attracted attention in various scientific fields due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a tetrazole ring linked to a fluorophenyl group and a carbamate moiety. This combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:

- Molecular Targets : The tetrazole moiety can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to biological targets.

- Biochemical Pathways : The compound has been studied for its potential effects on pathways related to inflammation, microbial activity, and cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer activity . Notably, compounds with similar structures have shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting key signaling pathways.

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| ZQL-4c | 0.67 | Breast | Induces apoptosis via oxidative stress |

| ZQL-4c | 2.96 | MCF-7 | Inhibits Notch-AKT signaling |

The compound ZQL-4c, which shares a similar tetrazole structure, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) through mechanisms involving oxidative stress and apoptosis induction .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. The presence of the tetrazole ring is associated with enhanced activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies

- Study on Anticancer Activity : A study investigated the effects of similar tetrazole derivatives on breast cancer cells. Results showed that these compounds inhibited cell proliferation significantly, with IC50 values indicating strong cytotoxic effects .

- Antimicrobial Testing : In vitro assays demonstrated that compounds featuring the tetrazole structure exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl ((1-phenyl)-1H-tetrazol-5-yl)methyl)carbamate | Tetrazole-Cabamate | Antibacterial, Anticancer |

| ZQL-4c | Oleanolic Derivative | Anticancer |

This comparison highlights the versatility of tetrazole-containing compounds in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as the formation of the tetrazole ring via [2+3] cycloaddition between 4-fluorophenyl azide and nitriles, followed by alkylation and carbamate coupling. Intermediates are characterized using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions .

Q. What spectroscopic and chromatographic methods validate the compound’s purity and structure?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Structural confirmation relies on ¹H NMR (e.g., identifying the tetrazole ring protons at δ 8.5–9.0 ppm and the carbamate methyl group at δ 3.6–3.8 ppm) and ¹³C NMR (e.g., the fluorophenyl carbon signals at ~165 ppm for C-F coupling). Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like N-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalyst) influence yield and purity during synthesis?

- Methodological Answer : Yield optimization requires controlled temperatures (e.g., 60–80°C for tetrazole formation) and polar aprotic solvents like DMF or acetonitrile to stabilize intermediates. Catalyst-free conditions in aqueous ethanol have been reported for analogous carbamates, reducing side reactions. pH control during carbamate coupling (pH 7–8) minimizes hydrolysis. Reaction progress is tracked via TLC, and yields are improved by iterative recrystallization using ethyl acetate/hexane mixtures .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer : Anticancer activity is assessed via MTT assays using cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48-hour exposure. Antimicrobial potential is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria). Enzymatic inhibition studies (e.g., COX-2 or kinase assays) utilize fluorogenic substrates and kinetic fluorescence measurements .

Q. How do substituent variations on the tetrazole or fluorophenyl groups affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like methyl, chloro, or methoxy groups. For example, replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety in related compounds reduced anticancer activity by 30%, highlighting the fluorine atom’s role in membrane permeability. Computational docking (e.g., AutoDock Vina) models interactions with target proteins to rationalize activity trends .

Q. What intermediates are proposed in the hydrolysis of precursor esters to carbamates?

- Methodological Answer : Hydrolysis of methyl ester precursors under basic conditions (NaOH/EtOH, reflux) generates carboxylate intermediates, which are subsequently reacted with chloroformate reagents to form the carbamate. Isolation of the carboxylate intermediate via acid precipitation (pH 3–4) is critical to avoid over-hydrolysis. Intermediate structures are confirmed by IR (loss of ester C=O at 1730 cm⁻¹) and LC-MS .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Stability is enhanced by storing the compound in amber vials under inert gas (N₂) at −20°C to prevent photodegradation and hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation products (e.g., free amine from carbamate cleavage). Lyophilization improves shelf life in solid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.